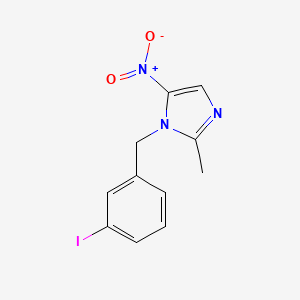![molecular formula C17H25N3O2 B5873472 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. In
作用機序
The exact mechanism of action of IPP is not fully understood. However, it has been suggested that IPP exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDAC activity, IPP can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
IPP has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. IPP has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
実験室実験の利点と制限
One of the major advantages of IPP is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been found to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable characteristic for any anti-cancer agent. However, one of the limitations of IPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of IPP is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on IPP. One of the areas of focus could be to optimize the synthesis method to increase the yield and purity of the final product. Another direction could be to investigate the pharmacokinetics and pharmacodynamics of IPP in vivo to determine the optimal dosing regimen. Moreover, further studies are needed to elucidate the exact mechanism of action of IPP and its potential interactions with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of IPP in humans.
Conclusion:
In conclusion, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. The synthesis of IPP involves a multi-step process, and its anti-tumor activity is thought to be mediated by the inhibition of HDACs. IPP has been found to exhibit potent anti-tumor activity, low toxicity, and high selectivity towards cancer cells. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.
合成法
The synthesis of IPP involves a multi-step process that includes the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction with sodium borohydride and subsequent reaction with 4-chlorobutyryl chloride. The final product is obtained by the reaction of the intermediate with 2-aminophenylpropanamide. The yield of the final product is around 50%, and the purity can be achieved by recrystallization.
科学的研究の応用
IPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. IPP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-16(21)18-14-7-5-6-8-15(14)19-9-11-20(12-10-19)17(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQOOVAJGRAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)

![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)





